molecular formula C23H27NOSi B8266403 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

Cat. No.: B8266403
M. Wt: 361.6 g/mol
InChI Key: OOKKZUMJMNYZCQ-UHFFFAOYSA-N
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Description

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline typically involves the reaction of 4-aminobenzyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro or nitroso compounds, while reduction results in the formation of primary amines .

Scientific Research Applications

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to protect alcohols and amines during multi-step synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and intermediates.

    Industry: The compound is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which shield the reactive site from nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline
  • 4-(((Tert-butyldimethylsilyloxy)acetaldehyde
  • 4-tert-Butylaniline

Uniqueness

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is unique due to its specific tert-butyldiphenylsilyl group, which provides greater steric hindrance compared to tert-butyldimethylsilyl groups. This makes it more effective in protecting sensitive functional groups during complex synthetic processes .

Properties

IUPAC Name

4-[[tert-butyl(diphenyl)silyl]oxymethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKZUMJMNYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2a (5.00 g, 12.80 mmol) in ethanol (100 mL) was added Pd/C 10%(1.50 g) and ammonium fornate (4.60 g) in one portion at 20° C. After 1.5 h the catalyst was removed by filtration, the filtrate concentrated under vacuum and the residue partitioned between EtOAc:H2O. The organic layer was dried (MgSO4) and concentrated to give 3a as an oil yield: 4.24 g (91%) νmax /cm-1 (film): 3433, 3378 (NH2), 2931, 2857 (CH2, asym. sym.): 1H-NMR, δH : 1.00 (s, 9H. t-Bu), 4.57 (s, 2H. CH2), 4.98 (s broad, 2H, NH2), 6.52 (d, 2H, J=8.25 Hz, Harom3+5), 6.96 (d, 2H, Harom2+6), 7.42-7.46 (m, 5H, Ph), 7.62-7.65 (m, 5H, Ph): MS, (EI), (361.56); m/z: 361 (M+, 8), 304 (M-t-Bu, 100), 199 (Ph2SiOH+, 100); anal (C23H27NOSi), C, H, N.
Name
2a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Yield
91%

Synthesis routes and methods II

Procedure details

To a stirred solution of 13 (5.00 g, 12.77 mmol) in ethanol (100 ml) was added Pd/C (10%, 1.50 g) and ammonium formate (4.60 g) at room temperature. After 1.5 h the catalyst was removed by filtration, the filtrate concentrated to dryness under vacuum and the residue partitioned between EtOAc:H2O. The organic layer was dried (MgSO4) and concentrated under vacuum to give 14 as an oil; yield: 4.24 g (92%); vmax /cm-1 (film): 3433, 3378 (NH2), 2931, 2857 (CH2, asym., sym.); 1H-NMR, dH : 1.00 (9H, s, t-Bu), 4.57 (2H, s, CH2), 4.98 (2H, s broad, NH2), 6.52 (2H, d, J=8.25, Harom3+5), 6.96 (2H, d, Harom2+6), 7.42-7.46 (5H, m, Ph), 7.62-7.65 (5H, m, Ph); MS, (EI), (361.56); m/z: 361 (M+, 8), 304 (M - t-Bu, 100), 199 (Ph2SiOH+, 100); C23H27NOSi.
Name
13
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

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